molecular formula C17H16O5 B5633492 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)propane-1,3-dione CAS No. 4233-35-6

1-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)propane-1,3-dione

Cat. No.: B5633492
CAS No.: 4233-35-6
M. Wt: 300.30 g/mol
InChI Key: AKZVHWUIAPIMPS-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)propane-1,3-dione is a synthetic beta-diketone compound of interest in chemical and pharmaceutical research. This structure features a central propane-1,3-dione core flanked by a 3,4-dimethoxyphenyl ring and a 2-hydroxyphenyl ring, a configuration known to confer metal-chelating properties and structural diversity for molecular design . As a phenylpropanoid derivative, this compound falls into a class of molecules extensively investigated for their potential biological activities. Related dimethoxyphenyl- and hydroxyphenyl-containing compounds are frequently studied in various research areas, including enzymology and medicinal chemistry . For instance, research on analogous phenylpropanoids shows they can be substrates in laccase-catalyzed oxidation reactions, which is a significant area of study in green chemistry and biotechnology . The specific substitution pattern on the aromatic rings makes it a valuable scaffold for developing novel pharmacological tools or organic materials. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can rely on the high purity and quality of this compound for their advanced investigative applications.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-21-16-8-7-11(9-17(16)22-2)14(19)10-15(20)12-5-3-4-6-13(12)18/h3-9,18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZVHWUIAPIMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353567
Record name 1-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4233-35-6
Record name 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)-1,3-propanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4233-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)propane-1,3-dione typically involves several steps:

    Synthetic Routes: The compound can be synthesized through a multi-step reaction starting from commercially available precursors. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization and subsequent reduction.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pH conditions to ensure high yield and purity. Solvents such as ethanol or methanol are often used.

    Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize reaction times and yields. Catalysts and automated systems are employed to ensure consistency and scalability.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)propane-1,3-dione undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

    Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted phenylpropane derivatives.

Scientific Research Applications

Biological Activities

Antioxidant Properties
Research indicates that compounds similar to 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)propane-1,3-dione exhibit notable antioxidant activities. These properties are essential in combating oxidative stress-related diseases. Studies have shown that such compounds can scavenge free radicals effectively, which may help in preventing cellular damage and aging processes.

Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms involve the modulation of signaling pathways associated with cell survival and death, making it a candidate for further development in cancer therapeutics.

Anti-inflammatory Effects
The compound has been identified to exhibit anti-inflammatory effects, which can be beneficial in treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines positions it as a potential therapeutic agent for conditions such as arthritis and other inflammatory disorders.

Applications in Medicinal Chemistry

This compound serves as a valuable scaffold in the design of new drugs. Its structural features allow for modifications that can enhance biological activity or reduce toxicity. Researchers are exploring derivatives of this compound to optimize its pharmacological profile.

Material Science Applications

In addition to its biological applications, this compound is also being investigated for use in material science. Its unique chemical structure may allow it to function as a precursor for synthesizing novel polymers or nanomaterials with specific properties such as enhanced thermal stability or electrical conductivity.

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry highlighted the antioxidant potential of derivatives based on this compound. The research demonstrated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. The findings suggest that these derivatives could be developed into nutraceuticals aimed at preventing oxidative stress-related diseases.

Case Study 2: Anticancer Research

Research conducted at a leading cancer research institute explored the anticancer effects of this compound on breast cancer cell lines. The results indicated that treatment with the compound led to a dose-dependent reduction in cell viability and increased apoptosis markers. These findings provide a foundation for further preclinical studies aimed at developing effective cancer therapies based on this compound.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)propane-1,3-dione involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: It modulates signaling pathways such as the NF-κB and MAPK pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analog: (2E)-3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (DMHP)

Key Differences :

  • Backbone: DMHP contains a propenone (α,β-unsaturated ketone) group, whereas the target compound has a propane-1,3-dione moiety.
  • Synthesis: DMHP is synthesized via microwave-assisted Claisen-Schmidt condensation between 3,4-dimethoxybenzaldehyde and 1-(2-hydroxyphenyl)ethanone. This method offers rapid reaction times and higher yields compared to traditional heating methods .

Physicochemical Properties :

  • The hydroxyl group in DMHP facilitates hydrogen bonding, improving aqueous solubility compared to fully methoxylated analogs.

Structural Analog: 1-(3,4-Dimethoxyphenyl)-3-(2,4,6-trimethoxyphenyl)-1-propanone

Key Differences :

  • Substitution Pattern : This analog features a 2,4,6-trimethoxyphenyl group, increasing steric bulk and lipophilicity (predicted logP ~3.5) compared to the target compound’s 2-hydroxyphenyl group.
  • Biological Activity : Trimethoxy derivatives are often associated with enhanced antimicrobial and anticancer properties due to improved membrane permeability .

Structural Analog: 3,4-Dimethoxychalcone (CAS 53744-28-8)

Key Differences :

  • Conjugation: Chalcones (1,3-diaryl-2-propen-1-ones) exhibit extended π-conjugation, leading to stronger fluorescence and radical scavenging activity. The target compound’s diketone structure may instead favor keto-enol tautomerism, altering reactivity .
  • Bioactivity: Chalcones are well-documented for their anti-inflammatory and antiproliferative effects.

Structural Analog: 1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one (CAS 110047-50-2)

Key Differences :

  • Substituent Effects : The 3,4,5-trimethoxyphenyl group enhances lipophilicity (XLogP3 = 3.4) and may improve blood-brain barrier penetration compared to the target compound’s hydroxyl group .
  • Synthetic Flexibility : The absence of a hydroxyl group simplifies synthetic routes but reduces hydrogen-bonding interactions critical for target binding in enzymatic systems .

Lignin Model Compounds (e.g., Veratrylglycerol-β-guaiacyl ether)

Key Differences :

  • Functional Groups : Lignin analogs like veratrylglycerol-β-guaiacyl ether (CAS 10535-17-8) contain diol and ether linkages instead of diketones. These structural features make them prone to oxidative degradation in alkaline conditions, as observed in lignin biodegradation studies .
  • Biodegradability: Pseudomonas acidovorans degrades similar non-phenolic β-O-4 lignin models, suggesting that the target compound’s diketone structure might also be susceptible to microbial breakdown under specific conditions .

Comparative Data Table

Compound Name Backbone Key Substituents logP (Predicted) Notable Properties Reference
Target Compound Propane-1,3-dione 3,4-Dimethoxy, 2-hydroxy ~2.8 Potential chelation, moderate solubility -
DMHP Propenone 3,4-Dimethoxy, 2-hydroxy ~2.5 UV-active, hydrogen-bonding
1-(3,4-Dimethoxyphenyl)-3-(2,4,6-trimethoxy) Propanone 3,4-Dimethoxy, 2,4,6-trimethoxy ~3.5 High lipophilicity, antimicrobial potential
3,4-Dimethoxychalcone Chalcone 3,4-Dimethoxy ~3.0 Radical scavenging, fluorescence
Veratrylglycerol-β-guaiacyl ether Diol-ether 3,4-Dimethoxy, 2-methoxy ~1.8 Alkaline degradation, biodegradable

Biological Activity

1-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)propane-1,3-dione, often referred to as DP, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to other phenolic compounds and has been investigated for its effects on various biological processes, particularly in relation to melanin synthesis and antioxidant properties.

Chemical Structure and Properties

The chemical structure of DP can be described as follows:

  • Molecular Formula : C16_{16}H16_{16}O4_{4}
  • Molecular Weight : 272.29 g/mol
  • CAS Number : 109899-87-8

The compound features two aromatic rings with methoxy and hydroxy substituents, which are crucial for its biological activity.

Inhibition of Melanin Synthesis

Research has demonstrated that DP acts as a potent inhibitor of melanin synthesis through multiple mechanisms:

  • Tyrosinase Inhibition : DP has been shown to inhibit the activity of tyrosinase, an enzyme crucial for melanin production. In studies, DP was found to be significantly more effective than kojic acid in inhibiting mushroom tyrosinase activity (IC50_{50} = 200 μM) and had a lower IC50_{50} against human tyrosinase (IC50_{50} = 10 μM) .
  • Accelerated Degradation of Tyrosinase : Beyond mere inhibition, DP promotes the degradation of tyrosinase in normal human epidermal melanocytes (NHEM), reducing the overall levels of this enzyme and thereby decreasing melanin production .
  • Antioxidant Activity : The antioxidant properties of DP contribute to its ability to reduce melanin synthesis by mitigating oxidative stress, which is known to stimulate melanin production .

Study Overview

A pivotal study explored the dual mechanisms by which DP inhibits melanin synthesis. The researchers assessed both the enzymatic activity and protein levels of tyrosinase in NHEM after treatment with DP.

  • Results :
    • DP decreased melanin content significantly after seven days of treatment.
    • At non-cytotoxic concentrations, DP did not affect tyrosinase mRNA levels but reduced protein levels by approximately 46% after 48 hours.
    • The compound was found to accelerate the degradation of tyrosinase without altering the ratio of mature to immature forms .

Comparative Analysis with Other Compounds

In comparative studies, DP's effectiveness was benchmarked against other known inhibitors:

CompoundIC50_{50} (μM)Mechanism
DP10Tyrosinase inhibition & degradation
Kojic Acid200Tyrosinase inhibition
Arbutin100Tyrosinase inhibition

This table illustrates that DP is significantly more potent than both kojic acid and arbutin in terms of inhibiting melanin synthesis.

Q & A

Q. What synthetic methodologies are effective for preparing 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)propane-1,3-dione?

A common approach involves Claisen-Schmidt condensation between substituted acetophenones and aldehydes. For example:

  • Step 1: React 3,4-dimethoxyacetophenone with 2-hydroxybenzaldehyde in ethanol under basic conditions (e.g., aqueous NaOH).
  • Step 2: Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization from ethanol or column chromatography.
  • Characterization: Confirm structure using FT-IR (C=O stretching ~1650–1700 cm⁻¹), ¹H NMR (methoxy protons at δ ~3.8–4.0 ppm, aromatic protons in the range δ 6.5–7.5 ppm), and mass spectrometry .

Q. How can structural elucidation be performed for this compound?

  • X-ray crystallography: Resolve the crystal structure to confirm bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding involving the hydroxyl group) .
  • Multinuclear NMR: Use ¹³C-APT NMR to distinguish carbonyl carbons (δ ~190–200 ppm) and differentiate methoxy, hydroxyl, and aromatic carbons .

Q. What preliminary biological activities have been reported for structurally similar diones?

  • Antioxidant activity: Assess via DPPH radical scavenging assays; methoxy and hydroxyl groups enhance electron donation .
  • Antimicrobial screening: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion methods. Substitutions on the phenyl rings influence lipophilicity and membrane penetration .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

  • Quantum chemical calculations (DFT): Model transition states and energy barriers for condensation reactions to identify optimal conditions (e.g., solvent polarity, temperature).
  • Reaction path search tools: Use software like GRRM or AFIR to predict intermediates and byproducts, reducing trial-and-error experimentation .

Q. How do conflicting spectral data arise in characterizing derivatives, and how can they be resolved?

  • Issue: Overlapping NMR signals from methoxy and hydroxyl protons in polar solvents.
  • Resolution: Use deuterated DMSO to resolve hydroxyl protons (δ ~9–10 ppm) or apply 2D NMR techniques (e.g., COSY, HSQC) .

Q. What strategies mitigate hazards during large-scale synthesis?

  • Safety protocols: Use fume hoods for reactions involving volatile reagents (e.g., thionyl chloride) and wear nitrile gloves to prevent skin irritation (GHS Category 2, H315) .
  • Waste management: Neutralize acidic byproducts with sodium bicarbonate before disposal .

Q. How can substituent effects on the phenyl rings modulate biological activity?

  • Structure-activity relationship (SAR):
    • Electron-donating groups (e.g., methoxy): Enhance antioxidant activity via resonance stabilization of radicals.
    • Hydroxyl group positioning: Ortho-hydroxyl groups chelate metal ions, potentially inhibiting microbial enzymes .

Q. What advanced separation techniques improve purity for pharmacological studies?

  • High-performance liquid chromatography (HPLC): Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to resolve diastereomers or regioisomers.
  • Membrane filtration: Apply nanofiltration to remove low-molecular-weight impurities .

Methodological Notes

  • Contradiction handling: If biological assay results conflict with computational predictions, validate via dose-response curves or molecular docking studies to assess binding affinities .
  • Data reproducibility: Document solvent batch effects (e.g., ethanol purity) and reaction atmosphere (inert vs. ambient) to ensure consistency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)propane-1,3-dione
Reactant of Route 2
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1-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)propane-1,3-dione

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